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Compound Name: Piperiacetildenafil

Cat. No.: B8811007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Piperiacetildenafil is a compound indexed in public chemical databases such as

PubChem[1][2]. However, at the time of this writing, there is a lack of extensive published

research on its specific biological activity and synthesis. This guide, therefore, provides a

comprehensive overview of its structural class, focusing on the well-documented pharmacology

of its parent compound, sildenafil, and its numerous analogs. The information presented herein

is intended to serve as a foundational resource for researchers interested in the exploration of

novel phosphodiesterase type 5 (PDE5) inhibitors.

Introduction
Piperiacetildenafil, with the IUPAC name 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-

methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one, is a structural analog of sildenafil, a potent

and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. Sildenafil is widely recognized

for its therapeutic efficacy in the treatment of erectile dysfunction and pulmonary arterial

hypertension[3]. The core structure of these compounds is a pyrazolopyrimidinone moiety,

which mimics the guanosine base of cyclic guanosine monophosphate (cGMP), the natural

substrate of PDE5.

The defining structural feature of Piperiacetildenafil is the replacement of the N-

methylpiperazine sulfonyl group of sildenafil with a 2-(piperidin-1-yl)acetyl group. This

modification significantly alters the electronic and steric properties of the molecule, which is

anticipated to influence its binding affinity and selectivity for PDE5 and other
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phosphodiesterase isoforms. This guide will delve into the structure-activity relationships of

sildenafil analogs, provide detailed experimental protocols for their evaluation, and present

quantitative data to facilitate comparative analysis.

Proposed Synthesis of Piperiacetildenafil
While a specific synthetic route for Piperiacetildenafil has not been published, a plausible

pathway can be devised based on established methods for the synthesis of sildenafil and its N-

substituted analogs. The proposed synthesis would likely involve the coupling of a key

pyrazolopyrimidinone intermediate with a suitably functionalized phenyl moiety.

A potential retrosynthetic analysis suggests that Piperiacetildenafil could be synthesized from

the key intermediate, 5-(5-amino-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-

pyrazolo[4,3-d]pyrimidin-7-one. This intermediate can then be acylated with 2-(piperidin-1-

yl)acetyl chloride to yield the final product. The synthesis of the pyrazolopyrimidinone core is a

well-established multi-step process that has been extensively described in the literature.

Data Presentation: In Vitro Inhibitory Activity of
Sildenafil and its Analogs
The potency and selectivity of PDE5 inhibitors are typically quantified by their half-maximal

inhibitory concentration (IC50) values against a panel of phosphodiesterase isoforms. The

following tables summarize the in vitro inhibitory activities of sildenafil and a selection of its

analogs.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Sildenafil and Major PDE5 Inhibitors against

PDE Isoforms

Compo
und

PDE1 PDE2 PDE3 PDE4 PDE5 PDE6 PDE11

Sildenafil 280 >10,000 >10,000 7,400 3.5 33 >10,000

Vardenafi

l
130 >10,000 >10,000 >10,000 0.7 11 130

Tadalafil 7,000 >10,000 >10,000 >10,000 1.8 >10,000 11
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Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: In Vitro PDE5 Inhibitory Activity (IC50, nM) of Selected N-Substituted Sildenafil

Analogs

Analog N-Substituent PDE5 IC50 (nM)

Sildenafil Methyl 3.5

Homosildenafil Ethyl ~5.0

Anhydrohomosildenafil N-acetyl Not Reported

Analog 6f 4-Fluorophenyl
Potent (pEC50 comparable to

sildenafil)

Analog 6r Phenyl
Potent (comparable to

sildenafil)

Analog 6u 2-Pyridyl
Potent (comparable to

sildenafil)

Data for analogs 6f, 6r, and 6u are based on their potent vasorelaxant effects, which are

indicative of high PDE5 inhibitory activity.

Structure-Activity Relationships (SAR)
The extensive research into sildenafil analogs has provided valuable insights into the structure-

activity relationships governing their potency and selectivity.

Pyrazolopyrimidinone Core: This heterocyclic system is crucial for binding to the active site

of PDE5, acting as a cGMP mimic. Modifications to this core generally lead to a significant

loss of activity.

Phenyl Ring Substitution: The ethoxy group at the 2-position of the phenyl ring is important

for potency. Modifications at this position can affect the planarity of the molecule, which has

been shown to be inversely related to PDE5 inhibitory activity.
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Sulfonylpiperazine Moiety: The N-substituted piperazine ring plays a critical role in

determining both potency and selectivity. The N-methyl group of sildenafil can be replaced

with other small alkyl or aryl groups without a significant loss of activity. The nature of the

substituent on the piperazine nitrogen influences the compound's interaction with a key

glutamine residue in the active site of PDE5. The replacement of the sulfonyl group with an

acetyl group, as seen in Piperiacetildenafil, is a significant modification that warrants further

investigation to understand its impact on binding and selectivity.

Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of PDE5

inhibitors.

In Vitro PDE5 Inhibition Assay (Fluorescence
Polarization)
This high-throughput assay measures the inhibition of PDE5 activity by quantifying the

displacement of a fluorescently labeled cGMP tracer from the active site of the enzyme.

Materials:

Recombinant human PDE5 enzyme

Fluorescently labeled cGMP tracer

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

Test compounds (e.g., Piperiacetildenafil and its analogs) dissolved in DMSO

384-well microplates

Microplate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

Add a fixed concentration of the PDE5 enzyme to each well of the microplate.
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Add the serially diluted test compounds to the wells and incubate for a predetermined time

(e.g., 15 minutes) at room temperature to allow for inhibitor binding.

Initiate the reaction by adding the fluorescently labeled cGMP tracer to each well.

Incubate the plate for a specific time (e.g., 60 minutes) at room temperature, protected from

light.

Measure the fluorescence polarization of each well using the microplate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Synthesis of a Sildenafil Analog (Illustrative Example)
The following is a general procedure for the synthesis of an N-substituted sildenafil analog,

which can be adapted for the synthesis of Piperiacetildenafil.

Step 1: Chlorosulfonylation of the Pyrazolopyrimidinone Intermediate The starting material, 5-

(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted

with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the

phenyl ring.

Step 2: Sulfonamide Formation The resulting sulfonyl chloride is then reacted with the desired

amine (e.g., N-acetylpiperazine for an analog of Piperiacetildenafil) in the presence of a base

to form the corresponding sulfonamide.

Step 3: Purification The crude product is purified by column chromatography or recrystallization

to yield the final sildenafil analog. The structure and purity of the compound are confirmed by

analytical techniques such as NMR and mass spectrometry.

Mandatory Visualizations
Signaling Pathway of PDE5 Inhibition
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Caption: cGMP signaling pathway and the mechanism of PDE5 inhibition.

Experimental Workflow for In Vitro PDE5 Inhibition
Assay
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Caption: Workflow for a fluorescence polarization-based PDE5 inhibition assay.
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Conclusion
Piperiacetildenafil represents an intriguing structural variation of the highly successful

sildenafil scaffold. Based on the extensive body of research on sildenafil analogs, it is

hypothesized that Piperiacetildenafil will exhibit potent PDE5 inhibitory activity. However, its

precise potency, selectivity profile, and pharmacokinetic properties can only be determined

through empirical investigation. The data and protocols presented in this guide provide a solid

foundation for researchers to undertake such studies. The exploration of novel analogs like

Piperiacetildenafil is crucial for the development of next-generation PDE5 inhibitors with

improved efficacy, selectivity, and side-effect profiles, potentially leading to new therapeutic

applications beyond erectile dysfunction and pulmonary hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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